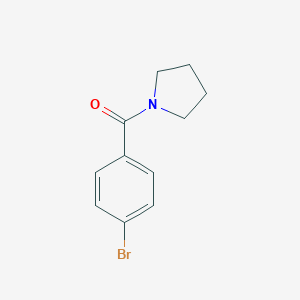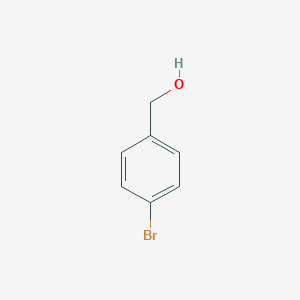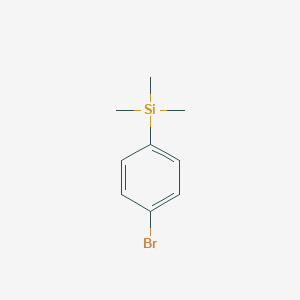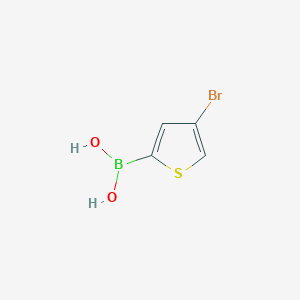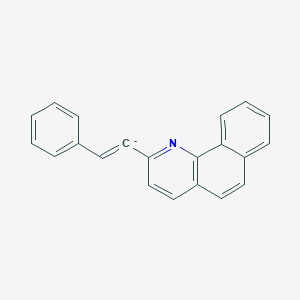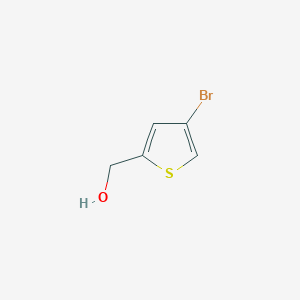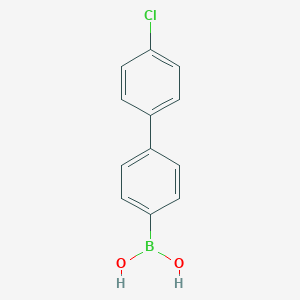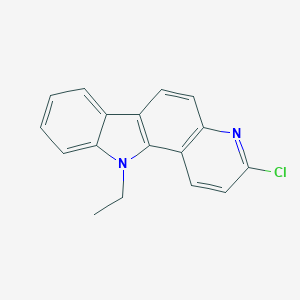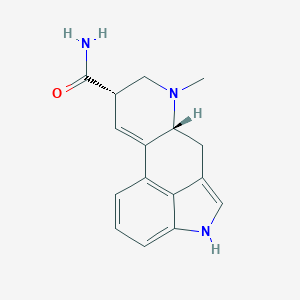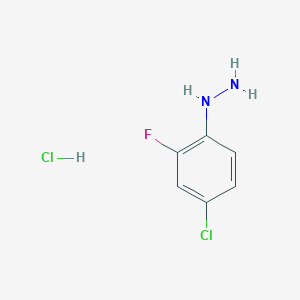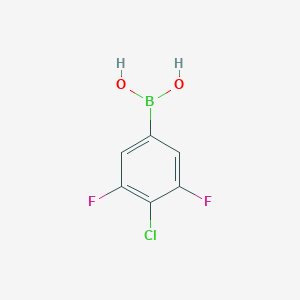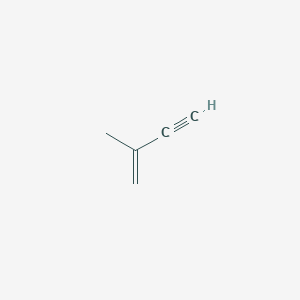
异丙烯基乙炔
描述
Isopropenylacetylene (IPA) is a compound that has been the subject of various studies due to its interesting reactivity and potential applications in materials science. It is a molecule that contains both alkyne and alkene functionalities, which allows it to undergo a range of chemical reactions, including polymerizations and complex formations with metals.
Synthesis Analysis
The synthesis of IPA-related compounds has been explored through different methodologies. For instance, the iterative synthesis of cross-conjugated iso-polydiacetylenes (iso-PDAs) utilizes IPA derivatives as building blocks, employing palladium-catalyzed cross-coupling reactions to extend the chain length of oligomers . Similarly, the synthesis of telechelic polymers with IPA end groups has been achieved by dehydrochlorination of chlorinated polyisobutylene, leading to macromers with terminal isopropenyl unsaturations .
Molecular Structure Analysis
The molecular structure of IPA and its derivatives has been extensively studied. X-ray crystallographic analyses have provided insights into the solid-state structural properties of these compounds. For example, the crystal structure of a Ru3(CO)8(C10H12) complex formed by the dimerization of IPA revealed a closed tri-metal atom cluster with extensive bond delocalization . Additionally, the non-planar backbone conformation of iso-PDA oligomers due to steric interactions has been elucidated .
Chemical Reactions Analysis
IPA is known to react with various metal complexes, leading to the formation of novel compounds. The reactivity of IPA with Ru3(CO)12 and Fe3(CO)12 has been investigated, resulting in complexes with unique bonding modes and organic ligands formed from the dimerization or oligomerization of IPA . Moreover, IPA has been used to synthesize nonlinear optical materials through the formation of cross-conjugated perphenylated iso-PDAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPA and its derivatives have been characterized through various spectroscopic techniques. UV-vis spectroscopy has been used to analyze the electronic characteristics of iso-PDAs, indicating pi-electron communication along the enyne framework . The stability and solubility of these oligomers have also been evaluated, with findings suggesting that the electronic properties reach saturation at a certain chain length . The nonlinear optical properties of iso-PDAs have been measured, showing a superlinear increase in third-order nonlinearities with chain length .
科学研究应用
可再生化学品和燃料生产
- 异丙烯基乙炔可用于合成可再生燃料和化学品。例如,发酵异丁醇的脱水,它可以催化脱水为异丁烯(异丙烯基乙炔的衍生物),用作合成其他燃料或化学品的平台分子。该过程在氧化铝催化剂上进行了研究,以确定工艺条件和发酵产生的杂质的影响(泰勒、詹妮和彼得斯,2010)。
α-氨基腈苯并呋喃衍生物的合成
- 异丙烯基乙炔在α-氨基腈苯并呋喃衍生物的合成中起作用。这涉及在无溶剂条件下,异丙烯基乙炔和其他化合物在ZnO纳米棒催化下的多组分反应。这些合成化合物可能具有抗氧化能力(纳贾尔等人,2020)。
有机化学和催化
- 异丙烯基乙炔用于各种有机合成反应中,例如由芳基乙酸和异氰酸酯制备多取代吡咯酮和吡咯烷二酮。这展示了其在创建新型化合物中的效用(巴索等人,2009)。
碳碳键形成和断裂研究
- 涉及异丙烯基乙炔的研究揭示了碳碳键形成和断裂反应的见解。例如,它与Fe3(CO)12在碱性甲醇溶液中的反应显示出二聚和碳碳键形成,这对于理解复杂的化学反应非常重要(格瓦西奥等人,2008)。
生物医学应用中的智能水凝胶
- 基于聚(N-异丙基丙烯酰胺)的智能水凝胶具有热响应特性,在药物递送和组织再生等方面具有广泛的应用。这些水凝胶可以自主改变其性质以响应外部刺激(唐等人,2021)。
电化学传感技术
- 在电化学传感中,乙炔黑纳米粒子(可能包括异丙烯基乙炔衍生物)用于灵敏测定各种化合物。该技术对于环境监测和健康应用至关重要(刘,2022)。
簇化学和配位化合物
- 异丙烯基乙炔与Fe3(CO)12反应的研究探索了新型簇异构体和双核配合物的形成。这有助于理解配位化学和开发新材料(加托等人,2002)。
与共轭二烯的铜(I)配合物
- 使用共轭二烯(包括异丙烯基乙炔)创建铜(I)配合物在有机金属化学中具有重要意义。对这些配合物进行表征以了解其分子结构和潜在应用(霍坎森等人,2000)。
萜类化合物的生物技术生产
- 异丙烯基乙炔衍生物用于生物技术工艺中,例如在酿酒酵母中生产异戊二烯。这在通过微生物宿主生产大宗化学品中具有应用(姚等人,2018)。
安全和危害
While specific safety and hazards data for Isopropenylacetylene was not found in the search results, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
属性
IUPAC Name |
2-methylbut-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLDKIFLIFLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228648 | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylacetylene | |
CAS RN |
78-80-8 | |
| Record name | 2-Methyl-1-buten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbut-1-en-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYLACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92A4F7TZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Isopropenylacetylene?
A1: Isopropenylacetylene (2-Methyl-1-buten-3-yne) has a molecular formula of C5H6 and a molecular weight of 66.10 g/mol.
Q2: What are the key spectroscopic features of Isopropenylacetylene?
A2: Spectroscopic analyses, including Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ], are crucial for characterizing Isopropenylacetylene. For example, the IR spectrum displays characteristic peaks at 3095, 3003, 2970, 2921, 1932, 1603, 1440, 1428, 1380, 1363, 1255, 895, 878, 709, 552, and 525 cm−1 []. Additionally, its microwave spectrum has been studied to understand its rotational properties [, ].
Q3: Is Isopropenylacetylene stable under ambient conditions?
A3: Isopropenylacetylene, like many alkynes, is prone to oxidation and polymerization upon exposure to air []. Therefore, storage under inert atmosphere and appropriate handling are essential.
Q4: Can Isopropenylacetylene participate in catalytic reactions?
A4: Yes, it acts as a substrate in various catalytic transformations. For instance, it undergoes selective hydrogenation in the presence of polymer-bound palladium(II) complexes, primarily yielding the corresponding alkene []. The selectivity towards the alkene is influenced by factors like steric hindrance and electronic effects of substituents on the acetylene.
Q5: How does Isopropenylacetylene react with triiron dodecacarbonyl?
A5: The reaction of Isopropenylacetylene with triiron dodecacarbonyl produces unique trinuclear open-cluster isomers []. In these complexes, the organic ligand is formed by the tail-to-tail dimerization of Isopropenylacetylene. One iron atom is part of a five-membered metallacycle, while the other two iron atoms display distinct bonding interactions with the organic moiety, showcasing an unusual isomerism in alkyne-cluster chemistry.
Q6: Can Isopropenylacetylene be utilized for the synthesis of heterocyclic compounds?
A6: Yes, its reaction with L-cysteine-derived sulfenic acids yields enantiomerically pure sulfoxides, some of which are precursors to biologically active alliin analogs [].
Q7: Have there been computational studies on Isopropenylacetylene?
A7: Yes, computational chemistry provides valuable insights into its properties. For instance, studies have investigated the intramolecular vibrational energy redistribution (IVR) in the acetylenic C−H stretch of Isopropenylacetylene and related molecules []. These studies reveal a correlation between molecular conformation and IVR rates, with planar conformers exhibiting remarkably slow IVR compared to nonplanar counterparts. This information helps understand energy flow within the molecule, crucial for areas like reaction dynamics.
Q8: What do computational studies reveal about the selectivity of Isopropenylacetylene extraction?
A8: Computational studies, coupled with FAB-mass spectrometry, were employed to investigate the selective extraction of Isopropenylacetylene from isoprene using Cu(I)-containing ionic liquids []. The results highlight the role of hydrogen bonding and π-complexation interactions in achieving preferential extraction of the alkyne over the diene.
Q9: How do structural modifications affect the reactivity of Isopropenylacetylene?
A9: The presence and position of substituents significantly influence the reactivity of Isopropenylacetylene and its derivatives. For example, introducing methyl groups in specific positions can affect its thermal stability and dimerization behavior []. Similarly, the nature of substituents impacts its inhibitory effect on the polymerization of vinyl acetate [].
Q10: How is Isopropenylacetylene typically handled and stored?
A10: Due to its sensitivity to oxygen and moisture, it is crucial to handle Isopropenylacetylene under an inert atmosphere, such as nitrogen or argon. []. Proper storage involves using tightly sealed containers and storing them away from heat and light.
Q11: Is there information available regarding the toxicity of Isopropenylacetylene?
A11: While limited information is available, studies have investigated the toxicology of both Isopropenylacetylene and its dimer, diisopropenylacetylene []. Further research is essential to fully comprehend its potential hazards and establish safe handling practices.
Q12: What analytical techniques are used to study Isopropenylacetylene and its reactions?
A12: A range of techniques is employed, including Gas Chromatography (GC) [], Mass Spectrometry (MS) [, ], and various spectroscopic methods like Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ]. These techniques allow researchers to identify, quantify, and characterize the compound and its reaction products.
Q13: What is known about the environmental fate and impact of Isopropenylacetylene?
A13: While specific data on its environmental degradation is limited, its structural similarity to other alkynes suggests potential for breakdown through various pathways, such as photodegradation and microbial metabolism. Further research is needed to fully assess its environmental persistence and effects.
Q14: What are the potential applications of Isopropenylacetylene research in other fields?
A14: The study of Isopropenylacetylene's reactivity, catalytic properties, and material properties can contribute to advancements in various disciplines. These include the development of novel polymers with tailored properties [, , ], the design of more efficient catalysts for organic synthesis [], and the understanding of fundamental chemical processes relevant to combustion and atmospheric chemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




